molecular formula C12H3Br4NOS B14523105 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one CAS No. 62721-44-2

1,2,4,9-Tetrabromo-3H-phenothiazin-3-one

Cat. No.: B14523105
CAS No.: 62721-44-2
M. Wt: 528.8 g/mol
InChI Key: NRAJBVVBRKFOTL-UHFFFAOYSA-N
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Description

1,2,4,9-Tetrabromo-3H-phenothiazin-3-one is a derivative of phenothiazine, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of four bromine atoms and a phenothiazine core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one typically involves the bromination of 3H-phenothiazin-3-one. The process begins with the preparation of 3H-phenothiazin-3-one, which is synthesized by refluxing 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The bromination is then carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent bromination. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Less brominated phenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Comparison with Similar Compounds

Uniqueness: 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one is unique due to the presence of four bromine atoms, which enhance its reactivity and potential applications in various fields. Its ability to act as a photocatalyst and its therapeutic potential make it a valuable compound for further research and development.

Properties

CAS No.

62721-44-2

Molecular Formula

C12H3Br4NOS

Molecular Weight

528.8 g/mol

IUPAC Name

1,2,4,9-tetrabromophenothiazin-3-one

InChI

InChI=1S/C12H3Br4NOS/c13-4-2-1-3-5-9(4)17-10-6(14)7(15)11(18)8(16)12(10)19-5/h1-3H

InChI Key

NRAJBVVBRKFOTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2

Origin of Product

United States

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